

# Protocol for the Synthesis of TL13-22 for Research Applications

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## Compound of Interest

Compound Name: TL13-22

Cat. No.: B2854692

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## Abstract

This document provides a detailed protocol for the synthesis of **TL13-22**, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC<sub>50</sub> of 0.54 nM. **TL13-22** serves as a crucial negative control for studies involving the PROTAC (Proteolysis Targeting Chimera) degrader TL13-12, as it binds to ALK with high affinity but does not induce its degradation. This protocol is intended for research purposes to ensure the reliable and reproducible synthesis of **TL13-22** for investigating ALK signaling pathways and the mechanisms of targeted protein degradation.

## Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Targeted inhibition of ALK has proven to be an effective therapeutic strategy. More recently, the use of PROTACs to induce the degradation of ALK has emerged as a promising approach to overcome resistance to traditional inhibitors.

**TL13-22** is an essential tool for researchers working with ALK PROTACs. It is structurally analogous to the ALK-binding portion of the PROTAC TL13-12 but lacks the E3 ligase-recruiting moiety. This allows for the specific dissection of biological effects arising from ALK

inhibition versus ALK degradation. This protocol details the chemical synthesis of **TL13-22**, enabling its production for in vitro and in vivo research applications.

## Chemical Information

| Compound Name | CAS Number   | Molecular Formula  | Molecular Weight | SMILES String   |
|---------------|--------------|--|------------------|---|
| TL13-22       | 2229036-65-9 | C <sub>45</sub> H <sub>55</sub> ClN <sub>10</sub> O <sub>9</sub> S | 947.5 g/mol      | <chem>O=C1C=2C=CC=C(NCC(=O)NC(COCCOCCN3C(CN(C4=CC=C(NC5=NC=C(Cl)C(=N5)NC=6C=CC=CC6S(=O)(=O)C(C)C)C(O)C)=C4)CC3)C2C(=O)N1C7C(=O)NCCC7</chem> |

## Synthesis Protocol

The synthesis of **TL13-22** is based on the procedures outlined in the supplementary information of Powell CE, et al., J. Med. Chem. 2018, 61(9), 4249-4255. The synthesis involves the coupling of a linker to the ALK inhibitor, ceritinib (LDK378).

## Materials

- Ceritinib (LDK378)
- 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

## Experimental Procedure

### Step 1: Synthesis of the Linker-ALK Inhibitor Conjugate

- To a solution of Ceritinib (1 equivalent) in dry DMF, add 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-4-nitrobenzene (1.2 equivalents) and DIPEA (3 equivalents).
- Add BOP reagent (1.5 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the nitro-substituted intermediate.

### Step 2: Reduction of the Nitro Group

- Dissolve the product from Step 1 in a mixture of ethanol and water.
- Add iron powder (5 equivalents) and ammonium chloride (5 equivalents).
- Heat the reaction mixture to reflux for 2-4 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
- Concentrate the filtrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate to afford the amine intermediate.

### Step 3: Final Coupling to Form **TL13-22**

- To a solution of the amine intermediate from Step 2 (1 equivalent) in dry DMF, add 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.1 equivalents) and DIPEA (3 equivalents).
- Add HATU (1.3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-16 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO<sub>3</sub> and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield **TL13-22** as the final product.

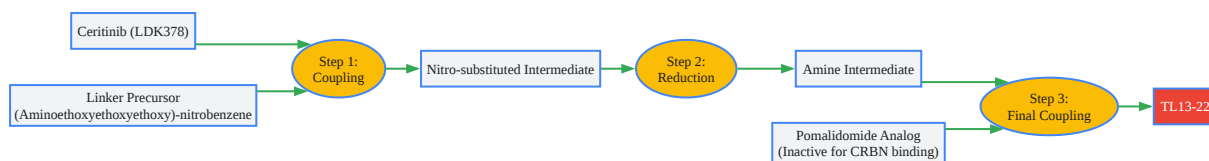
## Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis                 | Expected Results   |
|--------------------------|--|
| $^1\text{H}$ NMR         | The spectrum should be consistent with the structure of TL13-22, showing characteristic peaks for the aromatic, aliphatic, and linker protons. |
| $^{13}\text{C}$ NMR      | The spectrum should show the expected number of carbon signals corresponding to the structure of TL13-22.                                      |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of TL13-22 ( $[\text{M}+\text{H}]^+$ ).   |
| Purity (HPLC)            | The purity of the final compound should be $\geq 95\%$ as determined by HPLC analysis.   |

## Experimental Workflows and Signaling Pathways

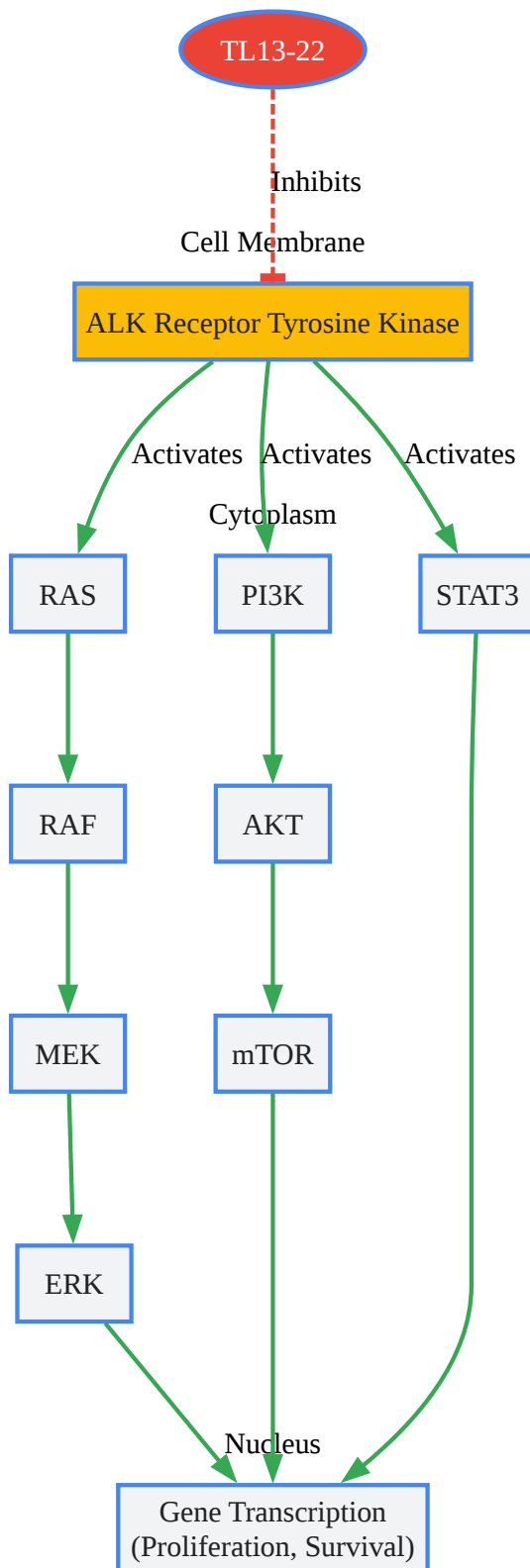
### Synthesis Workflow



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Caption: Synthetic workflow for the preparation of **TL13-22**.

## ALK Signaling Pathway Inhibition



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Caption: **TL13-22** inhibits the ALK signaling pathway.

## Conclusion

This protocol provides a comprehensive guide for the synthesis of **TL13-22** for research use. By following these procedures, researchers can reliably produce this valuable negative control to accurately interpret studies involving ALK-targeted protein degradation. The provided diagrams illustrate the synthetic route and the mechanism of action of **TL13-22** in inhibiting the ALK signaling cascade. Adherence to standard laboratory safety practices is essential during all steps of the synthesis.

- To cite this document: BenchChem. [Protocol for the Synthesis of TL13-22 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2854692#protocol-for-synthesizing-tl13-22-for-research-use\]](https://www.benchchem.com/product/b2854692#protocol-for-synthesizing-tl13-22-for-research-use)

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